Cas no 17051-01-3 (Diazene, bis(4-butoxyphenyl)-, 1-oxide)

Diazene, bis(4-butoxyphenyl)-, 1-oxide is a diazene derivative characterized by its butoxyphenyl substituents and an oxide functional group. This compound is of interest in organic synthesis and materials science due to its potential as a radical initiator or intermediate in polymerization reactions. The presence of butoxy groups enhances solubility in organic solvents, facilitating its use in homogeneous reaction systems. Its stable yet reactive nature makes it suitable for controlled radical processes. The oxide moiety further influences its electronic properties, potentially enabling applications in photochemical studies or as a precursor for functionalized aromatic systems. Proper handling under inert conditions is recommended due to its sensitivity to decomposition.
Diazene, bis(4-butoxyphenyl)-, 1-oxide structure
17051-01-3 structure
Product Name:Diazene, bis(4-butoxyphenyl)-, 1-oxide
CAS No:17051-01-3
MF:C20H26N2O3
MW:342.432045459747
MDL:MFCD00048767
CID:177173
PubChem ID:87567660
Update Time:2025-06-08

Diazene, bis(4-butoxyphenyl)-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Bis(4-butoxyphenyl)diazene oxide
    • 4,4'-Dibutoxyazoxybenzene
    • 4,4'-DI-N-BUTOXYAZOXYBENZENE
    • AIDA
    • Diazene,1,2-bis(4-butoxyphenyl)-, 1-oxide
    • (4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium
    • Dibutoxyazoxybenzene
    • Azoxy-bis-(p-n-butoxybenzene)
    • bis(4-butoxyphenyl)-diazen1-oxide
    • 1,2-Bis(4-butoxyphenyl)diazene 1-oxide
    • Diazene, bis(4-butoxyphenyl)-, 1-oxide
    • Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide
    • bis(4-butoxyphenyl)diazene oxide
    • 4,4-dibutoxyazoxybenzene
    • (Z)-1,2-bis(4-butoxyphenyl)diazene oxide
    • D1096
    • FT-0728176
    • SCHEMBL19460318
    • T70409
    • AKOS015839669
    • 17051-01-3
    • (NZ,Z)-4-butoxy-N-[(4-butoxyphenyl)imino]benzen-1-imine oxide
    • DB-252905
    • (Z)-1,2-Bis(4-butoxyphenyl)diazene 1-oxide
    • 113787-54-5
    • 4-butoxy-N-[(4-butoxyphenyl)imino]benzenimine oxide
    • MDL: MFCD00048767
    • Inchi: 1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3/b22-21-
    • InChI Key: DWRXFZDFCLDVQG-DQRAZIAOSA-N
    • SMILES: O(C1C=CC(=CC=1)/[N+](=N/C1C=CC(=CC=1)OCCCC)/[O-])CCCC

Computed Properties

  • Exact Mass: 342.19400
  • Monoisotopic Mass: 342.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.6

Experimental Properties

  • Color/Form: Yellow crystals
  • Density: 1.06
  • Boiling Point: 485.8°Cat760mmHg
  • Flash Point: 247.6°C
  • Refractive Index: 1.533
  • PSA: 59.57000
  • LogP: 6.49330
  • Solubility: Soluble in organic solvents such as hexane \ ethanol, insoluble in water

Diazene, bis(4-butoxyphenyl)-, 1-oxide Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diazene, bis(4-butoxyphenyl)-, 1-oxide Pricemore >>

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